molecular formula C16H13NO2S2 B10918369 Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate

Cat. No.: B10918369
M. Wt: 315.4 g/mol
InChI Key: NNDNAFSJCMFDOF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Formula Analysis

The IUPAC name for this compound is derived by identifying the parent chain and substituents. The core structure consists of a benzothiazole ring system (a bicyclic structure with benzene fused to a thiazole) substituted at the 2-position with a sulfanyl group (-S-). This sulfanyl group is further connected to an acetate moiety, which is esterified with a benzyl group.

Systematic IUPAC Name :
Benzyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate

Structural Formula :
The molecule comprises three distinct regions:

  • Benzothiazole ring : A benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur).
  • Sulfanyl-acetate bridge : A methylene (-CH$$_2$$-) group connects the sulfanyl (-S-) substituent to the acetate group (-O-CO-O-).
  • Benzyl ester : The terminal benzyl group (C$$6$$H$$5$$CH$$_2$$-) forms the ester linkage.

The structural formula is represented as:
$$ \text{C}6\text{H}5\text{CH}2\text{OCOCH}2\text{SC}7\text{H}4\text{NS} $$
This notation highlights the connectivity between the benzyl ester, acetate backbone, and benzothiazole ring.

Structural Component Formula Segment
Benzyl group C$$6$$H$$5$$CH$$_2$$-
Acetate bridge -OCOCH$$_2$$S-
1,3-Benzothiazol-2-yl group -C$$7$$H$$4$$NS

CAS Registry Number and IUPAC Nomenclature Validation

The CAS Registry Number for benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is 1172850-42-8 , corresponding to its hydrate form. The anhydrous form’s CAS number is not explicitly listed in public databases like PubChem, but its IUPAC name aligns with established nomenclature rules.

Validation Steps :

  • Parent heterocycle : The benzothiazole system is numbered such that the sulfur atom occupies position 1 and nitrogen position 3, with the sulfanyl group at position 2.
  • Substituent order : The sulfanyl-acetate chain is prioritized as a prefix modifier, followed by the benzyl ester.

Molecular Weight and Empirical Formula Determination

The molecular formula of this compound is C$${16}$$H$${13}$$NO$$2$$S$$2$$ , calculated as follows:

Element Count Atomic Weight Contribution
Carbon 16 12.01 192.16
Hydrogen 13 1.008 13.10
Nitrogen 1 14.01 14.01
Oxygen 2 16.00 32.00
Sulfur 2 32.07 64.14
Total 315.41 g/mol

This matches the hydrate’s molecular weight (333.43 g/mol) after accounting for one water molecule (18.02 g/mol).

Positional Isomerism in Benzothiazole Sulfanyl Derivatives

Positional isomerism arises when the sulfanyl group occupies different positions on the benzothiazole ring. For example:

Isomer Sulfanyl Position Key Differences
2-ylsulfanyl (target compound) Position 2 Higher electronic delocalization due to proximity to nitrogen.
1-ylsulfanyl Position 1 Altered steric effects near the sulfur atom.
3-ylsulfanyl Position 3 Reduced conjugation with the thiazole ring.

The 2-yl substitution is thermodynamically favored due to resonance stabilization between the sulfanyl group and the nitrogen atom in the thiazole ring. Substitution at position 1 or 3 disrupts this conjugation, leading to less stable isomers.

Comparative Analysis :

  • Synthesis : 2-yl derivatives are synthesized via nucleophilic substitution reactions under microwave or ultrasound irradiation, achieving yields >85%.
  • Reactivity : The 2-yl isomer exhibits greater electrophilicity at the sulfur atom, facilitating reactions with alkyl halides.

Properties

Molecular Formula

C16H13NO2S2

Molecular Weight

315.4 g/mol

IUPAC Name

benzyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C16H13NO2S2/c18-15(19-10-12-6-2-1-3-7-12)11-20-16-17-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2

InChI Key

NNDNAFSJCMFDOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate typically involves the reaction of benzyl bromide with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .

Scientific Research Applications

Synthesis of Benzothiazole Derivatives

Recent advancements in the synthesis of benzothiazole derivatives have significantly influenced the development of new therapeutic agents. The compound itself can be synthesized through various methods, including:

  • Knoevenagel Condensation : This method has been employed to create acetamide-linked benzothiazole derivatives, which exhibit promising anti-tubercular activity against Mycobacterium tuberculosis .
  • Green Chemistry Approaches : Utilizing ionic liquids as catalysts under mild conditions has led to high yields of benzothiazole compounds, demonstrating a commitment to environmentally friendly synthetic methodologies .

Biological Activities

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate and its derivatives exhibit a wide range of biological activities:

  • Anticancer Properties : Numerous studies have highlighted the antiproliferative effects of benzothiazole derivatives in various cancer models. For instance, compounds containing the benzothiazole nucleus have shown marked viability reduction in pancreatic cancer cell lines at low micromolar concentrations .
  • Antimicrobial Activity : The benzothiazole scaffold is known for its antimicrobial properties. Research has demonstrated that derivatives can effectively combat bacterial and fungal infections .
  • Anti-inflammatory Effects : Some benzothiazole derivatives have been identified as dual inhibitors of soluble epoxide hydrolase and fatty acid amide hydrolase, showing potential for pain relief without the side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs .

Case Study 1: Antitubercular Activity

A recent study synthesized a series of benzothiazole derivatives that were evaluated for their activity against Mycobacterium tuberculosis. The compounds displayed varying degrees of inhibition, with some demonstrating superior potency compared to existing antitubercular drugs. This highlights the therapeutic potential of benzothiazole derivatives in combating drug-resistant tuberculosis strains .

Case Study 2: Antiproliferative Effects

In a study focused on pancreatic cancer, a library of benzothiazole derivatives was synthesized and tested for antiproliferative activity. The results indicated significant cytotoxic effects at low concentrations, suggesting these compounds could serve as lead candidates for new cancer therapies .

Case Study 3: Antifungal Activity

Research into 2-(benzylthio)benzothiazoles revealed their effectiveness against various phytopathogenic fungi, such as Botrytis cinerea and Fusarium oxysporum. This study not only illustrated the antifungal properties but also emphasized the eco-friendly synthesis methods employed .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant antiproliferative effects in various cancer models
AntimicrobialEffective against bacterial and fungal pathogens
Anti-inflammatoryDual inhibition of soluble epoxide hydrolase and fatty acid amide hydrolase
AntitubercularPotent activity against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (1,3-Benzothiazol-2-ylsulfanyl)acetate

  • Structure : Differs by the ethyl ester group instead of benzyl.
  • Properties : Lower molecular weight (261.34 g/mol vs. 331.41 g/mol) and higher water solubility due to reduced lipophilicity. Reported melting point: 173–174°C .
  • Reactivity : Serves as a precursor for fluorination to yield α-fluoro acrylonitriles, demonstrating the sulfanyl group’s versatility in functionalization .
  • Applications : Intermediate in synthesizing fluorinated derivatives for medicinal chemistry.

Sodium 2-(1,3-Benzothiazol-2-yl)acetate

  • Structure : Lacks the sulfanyl group; acetate is directly bonded to benzothiazole and ionized as a sodium salt.
  • Properties : Water-soluble (due to ionic nature) with molecular weight 223.20 g/mol.
  • Applications : Building block in organic synthesis and drug development, highlighting benzothiazole’s role in bioactive molecule design .

Benzyl Acetate

  • Structure : Simple ester without benzothiazole or sulfanyl groups.
  • Properties : Low molecular weight (150.18 g/mol), volatile, and insoluble in water. Used extensively in fragrances and flavors .
  • Toxicity: Classified as non-hazardous in transport but may cause mild skin/eye irritation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate C₁₆H₁₃NO₂S₂ 331.41 Not reported Benzothiazole, sulfanyl, benzyl ester Pharmaceutical intermediates, material science
Ethyl (1,3-benzothiazol-2-ylsulfanyl)acetate C₁₁H₁₁NO₂S₂ 261.34 173–174 Benzothiazole, sulfanyl, ethyl ester Fluorination precursor
Sodium 2-(1,3-benzothiazol-2-yl)acetate C₉H₆NNaO₂S 223.20 Not reported Benzothiazole, carboxylate salt Drug discovery
Benzyl acetate C₉H₁₀O₂ 150.18 -51 Benzyl ester Fragrances, flavors

Pharmacological Potential

  • Benzothiazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. The sulfanylacetate moiety may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or hydrophobic interactions .

Biological Activity

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their broad pharmacological profiles. They exhibit various biological activities, including:

  • Antimicrobial
  • Antifungal
  • Anticancer
  • Anti-inflammatory
  • Antiparasitic

The structural characteristics of benzothiazoles contribute to their interaction with biological targets, making them valuable in drug development.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study examining various benzothiazole derivatives found that those with a benzyl group exhibited enhanced inhibition against pathogens such as Escherichia coli and Candida albicans. The inhibition zones ranged from 20 to 25 mm for the most active compounds .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundInhibition Zone (mm)Pathogen
This compound22E. coli
2-Mercaptobenzothiazole25Candida albicans
4-NO2-C6H4 derivative18Staphylococcus aureus

2. Anticancer Activity

Recent research has highlighted the antiproliferative effects of benzothiazole derivatives in various cancer models. For instance, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for anticancer activity against pancreatic cancer cell lines. The compounds exhibited marked viability reduction at low micromolar concentrations .

Case Study: Anticancer Efficacy

In a study involving paraganglioma and pancreatic cancer cell lines, benzothiazole derivatives were shown to inhibit cell proliferation effectively. Notably, the compound KST016366 demonstrated significant activity as a multikinase inhibitor, indicating potential for development as an anticancer agent .

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

CompoundCancer TypeIC50 (μM)Mechanism of Action
KST016366Pancreatic Cancer5Multikinase inhibition
Benzyl derivativeParaganglioma8PPARα antagonism

3. Anti-inflammatory Activity

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, certain derivatives were found to reduce the expression of COX-2 and TNF-alpha in inflammatory models .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many benzothiazoles act as inhibitors of critical enzymes involved in disease processes.
  • Receptor Modulation : Some derivatives modulate receptor activity related to inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate, and what are the critical optimization parameters?

  • Answer: The compound is typically synthesized via nucleophilic substitution, where 1,3-benzothiazole-2-thiol reacts with benzyl chloroacetate under basic conditions. Key parameters include maintaining low temperatures (0–5°C) to suppress disulfide byproduct formation, using anhydrous solvents (e.g., THF or DMF), and optimizing stoichiometry. Catalytic agents like tetrabutylammonium bromide improve yields by enhancing phase transfer. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. What spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

  • Answer:

  • NMR Spectroscopy: ¹H NMR confirms benzyl protons (δ 5.1–5.3 ppm for CH₂) and benzothiazole aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR identifies the ester carbonyl (δ ~170 ppm) and benzothiazole carbons.
  • IR Spectroscopy: Peaks at ~1730 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-S stretch) validate functional groups.
  • X-ray Crystallography: Single-crystal analysis using SHELXL refines bond lengths and angles, confirming the Z-configuration of the thioether linkage .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Answer: Store in amber glass vials under nitrogen at –20°C to prevent hydrolysis. Use desiccants (e.g., molecular sieves) in storage containers. Handle in gloveboxes for moisture-sensitive reactions. Monitor degradation via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase). Safety protocols include fume hood use, nitrile gloves, and spill management with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer: Discrepancies often arise from assay variability (e.g., cell line differences, compound purity). Strategies include:

  • Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves across multiple concentrations.
  • Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods.
  • Target Validation: Use CRISPR-edited cell lines to confirm specificity for purported targets (e.g., kinase inhibition). Cross-reference with databases like ChEMBL to contextualize results .

Q. What computational approaches predict the environmental fate and degradation pathways of this compound?

  • Answer:

  • Density Functional Theory (DFT): Models hydrolysis mechanisms, identifying nucleophilic attack at the ester group as the primary degradation pathway.
  • Molecular Dynamics (MD): Simulates interactions with soil organic matter to predict adsorption coefficients (Kₒc).
  • QSAR Models: Estimate biodegradation half-lives (e.g., BIOWIN models) and ecotoxicity (LC₅₀ for fish: >10 mg/L, aligning with H412 classification) .

Q. How does the electronic structure of this compound influence its reactivity in catalytic applications?

  • Answer: The electron-withdrawing benzothiazole ring enhances the electrophilicity of the acetate carbonyl, facilitating nucleophilic acyl substitutions. DFT calculations reveal a charge density of –0.45 e on the carbonyl oxygen, making it susceptible to attack by amines or alcohols. Substituent effects (e.g., nitro groups on benzothiazole) further modulate reactivity, as shown by Hammett σₚ values .

Q. What strategies optimize the enzymatic synthesis of this compound for green chemistry applications?

  • Answer: Lipase-catalyzed esterification (e.g., using Candida antarctica lipase B) in solvent-free systems achieves >90% yield. Key parameters:

  • Temperature: 40–50°C to balance enzyme activity and substrate volatility.
  • Water Activity (a𝘸): Maintain a𝘸 < 0.1 using molecular sieves to favor esterification over hydrolysis.
  • Kinetic Modeling: Ping-Pong Bi-Bi mechanisms fit experimental data (R² > 0.98), guiding scale-up .

Methodological Considerations

  • Contradictory Data: Address conflicting toxicity reports (e.g., H412 vs. non-classified) by testing under standardized OECD guidelines (e.g., Test No. 203 for fish toxicity) .
  • Crystallographic Refinement: Use SHELXL’s TWIN and BASF commands to handle twinning and absorption effects in X-ray data .

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